3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione
Description
3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(20)11-13(16(17)22)18-7-9-19(10-8-18)15(21)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMRVFRGGSXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386969 | |
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-89-8 | |
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-benzoylpiperazine with a suitable pyrrolidine derivative. One common method involves the use of a chloromethylation reaction followed by alkylation and oxidation steps . The reaction conditions often include the use of solvents such as dichloromethane and ethanol, with catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of Pd/C catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN), dichloromethane, and ethanol.
Reduction: Hydrogen gas, Pd/C catalyst, dichloromethane, and ethanol.
Substitution: Alkyl halides, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted piperazine derivatives .
Scientific Research Applications
3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a similar piperazine and isoindoline structure and is studied for its potential as an anti-Alzheimer agent.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are structurally similar and are investigated for their alpha1-adrenergic receptor antagonist activity.
3-(4-Benzoylpiperazin-1-yl)-1-(3-Methoxyphenyl)pyrrolidine-2,5-dione: This compound has a similar core structure and is studied for its potential pharmacological activities.
Uniqueness
3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is unique due to its specific combination of a benzoylpiperazine moiety with a pyrrolidine-2,5-dione structure. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
